molecular formula C8H15ClN2O2S2 B2379537 N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride CAS No. 1423025-52-8

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride

Cat. No. B2379537
CAS RN: 1423025-52-8
M. Wt: 270.79
InChI Key: LHMHQQWDRQYUDR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antitumor Activity

Sulfonamides, including variants like N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride, have been explored for their antitumor properties. For instance, a study by Owa et al. (2002) discussed the cell cycle inhibitory effects of certain sulfonamide compounds in antitumor screens, highlighting their potential as oncolytic small molecules (Owa et al., 2002).

Antibacterial Activity

Gadad et al. (2000) synthesized derivatives of sulfonamides, demonstrating significant antibacterial activity against various pathogens. This indicates a potential application of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride in combating bacterial infections (Gadad et al., 2000).

Receptor Antagonists

Yan et al. (2006) developed adenosine A2B receptor antagonists using sulfonamide structures, indicating the utility of sulfonamides in targeting specific receptors, which could be applicable to N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride (Yan et al., 2006).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) explored the pro-apoptotic effects of sulfonamide derivatives on cancer cells. This research suggests potential applications in cancer therapy, particularly through the activation of apoptotic genes (Cumaoğlu et al., 2015).

Ocular Hypotensive Activity

Prugh et al. (1991) investigated sulfonamide derivatives for their ocular hypotensive activity, indicating a possible use in treating conditions like glaucoma (Prugh et al., 1991).

Binding Studies with Proteins

Jun et al. (1971) conducted a binding study of sulfonamide compounds with bovine serum albumin. This research could be relevant for understanding how N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride interacts with proteins in biological systems (Jun et al., 1971).

Tautomeric Behavior in Pharmaceuticals

Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, which is crucial for understanding its pharmaceutical and biological activities. This study is relevant for comprehending the behavior of N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride in different states (Erturk et al., 2016).

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems or processes. In a chemical context, it refers to the step-by-step sequence of reactions by which it forms products .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2.ClH/c1-6-5-8(7(2)13-6)14(11,12)10-4-3-9;/h5,10H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHQQWDRQYUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2,5-dimethylthiophene-3-sulfonamide hydrochloride

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